molecular formula C16H26Cl2N2 B12072817 (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride

(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride

Cat. No.: B12072817
M. Wt: 317.3 g/mol
InChI Key: ZWGOEKQFMAMLMC-UHFFFAOYSA-N
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Description

(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a dihydroisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanamine core and the dihydroisoquinoline moiety. The key steps include:

    Formation of the Cyclohexanamine Core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.

    Synthesis of the Dihydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic conditions.

    Coupling Reaction: The final step involves coupling the cyclohexanamine core with the dihydroisoquinoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexanamine core with a dihydroisoquinoline moiety sets it apart from other compounds, making it a valuable tool in various research domains.

Properties

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c17-16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18;;/h1-4,13,16H,5-12,17H2;2*1H

InChI Key

ZWGOEKQFMAMLMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC3=CC=CC=C3C2)N.Cl.Cl

Origin of Product

United States

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